3-(Bromomethyl)-5-chlorobenzo[b]thiophene chemical properties
3-(Bromomethyl)-5-chlorobenzo[b]thiophene chemical properties
An In-Depth Technical Guide to 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Introduction: A Versatile Heterocyclic Building Block
3-(Bromomethyl)-5-chlorobenzo[b]thiophene is a key heterocyclic compound that serves as a vital intermediate in the landscape of organic synthesis and medicinal chemistry. Its structure, which features a fused benzothiophene ring system, is strategically functionalized with a chlorine atom at the 5-position and a highly reactive bromomethyl group at the 3-position. This specific arrangement of functional groups makes it an exceptionally valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[1][2][3] The benzothiophene core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide array of therapeutic properties including antifungal, anticancer, and anti-inflammatory activities.[3][4] The presence of the bromomethyl group provides a reactive handle for facile nucleophilic substitution, allowing for the straightforward introduction of diverse molecular fragments, a crucial step in constructing libraries of compounds for drug discovery and exploring structure-activity relationships.[2]
This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and safe handling of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene, tailored for professionals in research and drug development.
Core Physicochemical and Structural Properties
The utility of any chemical intermediate begins with a fundamental understanding of its physical and chemical characteristics. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene is typically a white to light yellow crystalline powder.[5] Proper storage is critical for maintaining its stability; it should be kept in a dark place under an inert atmosphere, preferably refrigerated at 2-8°C.[6]
| Property | Value | Source(s) |
| CAS Number | 1198-51-2 | [1][5][6][7] |
| Molecular Formula | C₉H₆BrClS | [1][5][8] |
| Molecular Weight | 261.57 g/mol | [1][8] |
| Appearance | White to Light yellow to Light orange powder to crystal | [5] |
| Melting Point | 129-131 °C | [1][9] |
| Purity | >98.0% | [5][6] |
| Solubility | Soluble in solvents such as ethanol and dimethyl sulfoxide. | [7] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [6] |
| InChI Key | FKQSFVITUNJLCY-UHFFFAOYSA-N | [1][6] |
Synthesis: Regioselective Radical Bromination
The most common and efficient synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene involves the regioselective radical bromination of its precursor, 5-chloro-3-methylbenzo[b]thiophene.[1] This reaction leverages the stability of the benzylic radical intermediate formed at the 3-position methyl group.
Causality of Experimental Design: The choice of N-Bromosuccinimide (NBS) as the brominating agent is crucial for selectivity. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. A radical initiator, such as benzoyl peroxide (BPO) or AIBN, is required to initiate the reaction by generating the initial bromine radical. The reaction is typically performed in a non-polar solvent like n-heptane or carbon tetrachloride under reflux, often with light irradiation to facilitate radical formation.[1][10]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene.
Detailed Experimental Protocol: NBS-Mediated Bromination[1][11]
-
Preparation: In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve 5-chloro-3-methylbenzo[b]thiophene (1 equivalent) in a suitable solvent such as n-heptane.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (e.g., 0.1-0.5 equivalents).[1] For reactions sensitive to thermal initiation, irradiate the flask with a lamp (e.g., 200W).[10]
-
Reaction: Heat the mixture to reflux. Add N-Bromosuccinimide (1.05–1.4 equivalents) portion-wise to control the exothermic reaction and foaming.[1][11]
-
Monitoring: Continue stirring under reflux for 2-6 hours.[1][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature, which will cause the succinimide by-product to precipitate.
-
Isolation: Filter off the succinimide and wash it with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield the final product.[10]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene is dominated by the reactivity of the bromomethyl group. Bromide is an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2] This reactivity is the cornerstone of its application as a building block for introducing the 5-chlorobenzo[b]thiophen-3-yl)methyl moiety into larger molecules.
This compound is a key intermediate in the synthesis of antifungal agents, particularly those of the imidazole class. Its structure serves as a scaffold that can be elaborated through nucleophilic substitution to produce potent drug candidates.
Key Reaction: Nucleophilic Substitution
The primary reaction pathway involves the displacement of the bromide ion by nucleophiles such as amines, alcohols, thiols, or carbanions. This allows for the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds, respectively.
Reaction Pathway Diagram
Caption: General pathway for nucleophilic substitution reactions.
Exemplary Protocol: Synthesis of a Tertiary Amine
-
Preparation: Dissolve 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.
-
Reactant Addition: Add the desired secondary amine (e.g., dimethylamine, 1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents) to the solution. The base is essential to neutralize the HBr generated during the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tertiary amine derivative.
Spectroscopic Signature
While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for predictable spectroscopic features based on analysis of similar benzothiophene derivatives.[12][13][14]
-
¹H NMR: The spectrum would be characterized by distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene ring. A key diagnostic signal would be a singlet for the two protons of the bromomethyl group (CH₂Br), typically appearing in the range of 4.5-5.0 ppm.
-
¹³C NMR: The carbon spectrum would show signals for the aromatic carbons of the fused ring system and a characteristic signal for the CH₂Br carbon, usually in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum would display a distinctive molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50) and chlorine (³⁵Cl and ³⁷Cl are ~75:25), the molecular ion region would show a characteristic cluster of peaks (M, M+2, M+4), which is a definitive indicator of a molecule containing one bromine and one chlorine atom.
Safety and Handling
3-(Bromomethyl)-5-chlorobenzo[b]thiophene is a hazardous substance and must be handled with appropriate safety precautions.[6][7][15]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[7][16]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust or mists.[15] Wash hands thoroughly after handling.[15]
-
Storage: Store locked up in a cool, dry, and well-ventilated area in a tightly closed, corrosion-resistant container.[7][15] Keep away from incompatible materials such as strong bases and oxidizing agents.
-
-
First Aid:
-
Eye/Skin Contact: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.[7][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[15]
-
Conclusion
3-(Bromomethyl)-5-chlorobenzo[b]thiophene is a high-value chemical intermediate with a well-defined reactivity profile. Its strategic importance lies in the facile reactivity of its bromomethyl group, which allows for its use as a powerful building block in the synthesis of complex heterocyclic systems. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel and impactful molecules.
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